molecular formula C54H54Na9O36P3PdS9 B067467 Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate CAS No. 176483-72-0

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate

Cat. No.: B067467
CAS No.: 176483-72-0
M. Wt: 1973.8 g/mol
InChI Key: RZJLWYKBARRAJM-UHFFFAOYSA-E
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Description

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate is a useful research compound. Its molecular formula is C54H54Na9O36P3PdS9 and its molecular weight is 1973.8 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

It’s known that palladium-based compounds often target various biochemical reactions, particularly those involving carbon-carbon bond formation .

Mode of Action

This compound acts as a catalyst in various types of coupling reactions, including Buchwald-Hartwig Cross Coupling, Heck Reaction, Hiyama Coupling, Negishi Coupling, Sonogashira Coupling, Stille Coupling, and Suzuki-Miyaura Coupling . It facilitates these reactions by accelerating the rate of reaction without being consumed in the process .

Biochemical Pathways

The compound is involved in various biochemical pathways related to carbon-carbon bond formation. These pathways are crucial for the synthesis of complex organic molecules . The downstream effects of these pathways can lead to the production of a wide range of organic compounds, depending on the specific reactants involved .

Result of Action

The result of the compound’s action is the facilitation of various types of coupling reactions, leading to the efficient production of complex organic molecules . This can have significant implications in fields such as pharmaceuticals and materials science, where these reactions are often used to synthesize complex compounds .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the compound is sensitive to air and moisture, and should be stored in a cool, dry place . Furthermore, the compound’s catalytic activity can be affected by factors such as temperature and pH .

Biological Activity

Nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate, often referred to as a palladium complex, is a coordination compound notable for its unique biological and catalytic properties. This article delves into its biological activity, synthesizing findings from diverse sources to present a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is C54H54Na9O36P3PdS9C_{54}H_{54}Na_9O_{36}P_3PdS_9, with a molecular weight of approximately 1973.8 g/mol. Its structure features multiple sulfonate groups, which enhance its solubility in aqueous environments, making it particularly relevant for biological applications. The presence of these sulfonate groups facilitates interactions with biological systems, potentially allowing for improved bioavailability and cellular uptake.

Research indicates that palladium complexes, including this compound, can influence various cellular processes:

  • Catalytic Activity : As a palladium complex, it serves as a catalyst in reactions such as Suzuki and Heck cross-coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.
  • Cellular Interaction : The sulfonate groups may enhance the compound's ability to traverse cellular membranes, thereby influencing enzyme activity and cellular signaling pathways. This could lead to significant effects on metabolic pathways and apoptosis induction in target cells.

Anticancer Activity

Several studies have explored the potential of palladium complexes in cancer therapy. Notably:

  • Induction of Apoptosis : Research has shown that certain palladium complexes can induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival and death .
  • Targeting Specific Pathways : The compound may selectively interact with cancerous cells while sparing normal cells, making it a candidate for targeted cancer therapies.

Enzyme Modulation

Palladium complexes have been reported to interact with various enzymes, potentially altering their activity:

  • Enzyme Inhibition : Some studies suggest that these complexes can inhibit specific enzymes involved in metabolic pathways, leading to altered cellular metabolism.
  • Biocatalysis : The ability of this compound to act as a biocatalyst opens avenues for its use in synthetic biology and medicinal chemistry.

Comparative Analysis with Similar Compounds

The following table compares this compound with structurally similar compounds:

Compound NameMolecular FormulaKey Features
This compoundC54H54Na9O36P3PdS9C_{54}H_{54}Na_9O_{36}P_3PdS_9High water solubility, potential anticancer activity
Trisodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonateC18H12Na3O9P2SC_{18}H_{12}Na_3O_9P_2SSimilar phosphine ligands but lower solubility
TPPTS (Sodium triphenylphosphine trisulfonate)P(C6H4SO3Na)3P(C_6H_4SO_3Na)_3Known for its application in two-phase catalysis

Case Studies

  • Cancer Cell Targeting : A study demonstrated that a related palladium complex selectively induced apoptosis in breast cancer cells while having minimal effects on healthy cells. This suggests the potential for targeted therapies utilizing similar compounds.
  • Enzyme Interaction : Another investigation revealed that this compound could inhibit specific kinases involved in cancer progression, highlighting its role in modulating critical signaling pathways .

Properties

IUPAC Name

nonasodium;3-bis(3-sulfonatophenyl)phosphanylbenzenesulfonate;palladium;nonahydrate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/3C18H15O9PS3.9Na.9H2O.Pd/c3*19-29(20,21)16-7-1-4-13(10-16)28(14-5-2-8-17(11-14)30(22,23)24)15-6-3-9-18(12-15)31(25,26)27;;;;;;;;;;;;;;;;;;;/h3*1-12H,(H,19,20,21)(H,22,23,24)(H,25,26,27);;;;;;;;;;9*1H2;/q;;;9*+1;;;;;;;;;;/p-9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RZJLWYKBARRAJM-UHFFFAOYSA-E
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].C1=CC(=CC(=C1)S(=O)(=O)[O-])P(C2=CC(=CC=C2)S(=O)(=O)[O-])C3=CC(=CC=C3)S(=O)(=O)[O-].O.O.O.O.O.O.O.O.O.[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Na+].[Pd]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C54H54Na9O36P3PdS9
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60584290
Record name Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1973.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

176483-72-0
Record name Sodium 3,3',3''-phosphanetriyltri(benzene-1-sulfonate)--palladium--water (9/3/1/9)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60584290
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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